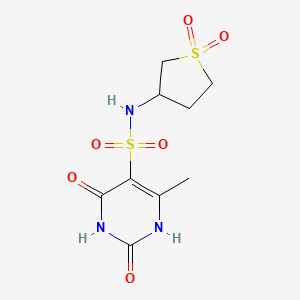![molecular formula C24H32FN3 B5264542 3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine](/img/structure/B5264542.png)
3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine, also known as FPEB, is a chemical compound that has been widely studied for its potential use in positron emission tomography (PET) imaging of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor has been implicated in several neurological and neuropsychiatric disorders, including addiction, depression, anxiety, and schizophrenia. In
Mechanism of Action
3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine binds selectively to mGluR5 and has a high affinity for this receptor. When this compound binds to mGluR5, it causes a conformational change in the receptor, which can be detected using PET imaging. This allows researchers to visualize the distribution of mGluR5 in the brain and study its role in various disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for mGluR5 and is selective for this receptor. It does not bind to other receptors in the brain, which makes it a useful tool for studying the role of mGluR5 in various disorders. This compound has also been shown to have good brain penetration and is rapidly cleared from the body, which makes it an ideal imaging agent for PET studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine is its high selectivity for mGluR5. This allows researchers to study the role of this receptor in various disorders without interfering with other receptors in the brain. This compound also has good brain penetration and is rapidly cleared from the body, which makes it an ideal imaging agent for PET studies.
One of the limitations of this compound is its relatively short half-life, which limits the duration of PET studies. This can be overcome by using a tracer with a longer half-life, but this may result in decreased image quality. Another limitation is the need for specialized equipment and expertise to perform PET studies, which can be costly and time-consuming.
Future Directions
There are several future directions for the use of 3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine in scientific research. One area of interest is the study of mGluR5 in addiction. This compound has been shown to be effective in imaging mGluR5 in the brains of individuals with addiction, and further studies may provide insights into the role of this receptor in addiction.
Another area of interest is the study of mGluR5 in depression and anxiety. This compound has been shown to be effective in imaging mGluR5 in the brains of individuals with depression and anxiety, and further studies may provide insights into the role of this receptor in these disorders.
Finally, there is interest in the development of new imaging agents that can be used to study other receptors and molecules in the brain. This compound has served as a model for the development of new imaging agents, and further research may lead to the development of new tools for studying the brain.
Synthesis Methods
The synthesis of 3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine involves a multistep process that begins with the reaction of 4-fluorobenzyl bromide with 2-bromoethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with 3-pyridinemethanol to form this compound. The final product is then purified using chromatography techniques.
Scientific Research Applications
3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine has been extensively studied for its potential use in PET imaging of mGluR5 in the brain. PET imaging is a non-invasive imaging technique that allows researchers to visualize the distribution of a specific receptor or molecule in the brain. This technique has been used to study the role of mGluR5 in several neurological and neuropsychiatric disorders, including addiction, depression, anxiety, and schizophrenia.
Properties
IUPAC Name |
3-[[4-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]piperidin-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3/c25-23-9-7-20(8-10-23)5-6-21-4-2-14-28(19-21)24-11-15-27(16-12-24)18-22-3-1-13-26-17-22/h1,3,7-10,13,17,21,24H,2,4-6,11-12,14-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJFCXOGDKRERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)CCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~,N~1~-dimethyl-N~4~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5264465.png)
![5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5264469.png)
![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5264471.png)
![N-[2-[4-(methylthio)phenyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5264476.png)
![2-(3-methoxyphenyl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5264480.png)

![3-isopropyl-6-(1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5264483.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]acetamide](/img/structure/B5264488.png)
![2-methyl-8-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B5264501.png)
![2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile](/img/structure/B5264509.png)
![N-(3-methylphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5264516.png)

![3-chloro-N-{4-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5264529.png)
![2-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-3-fluoro-5-methylimidazo[1,2-a]pyridine](/img/structure/B5264540.png)
